molecular formula C17H22N3O17P3 B148344 Uridine triphosphopyridoxal CAS No. 135145-98-1

Uridine triphosphopyridoxal

Cat. No. B148344
CAS RN: 135145-98-1
M. Wt: 633.3 g/mol
InChI Key: CHAPHWPIBXRRED-HNEPOKBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine triphosphopyridoxal (UTP-PDX) is a modified nucleotide that has been gaining attention in scientific research due to its unique properties. It is a derivative of uridine triphosphate (UTP) that has been modified with pyridoxal phosphate (PDX), a form of vitamin B6. This modification enhances the stability and reactivity of the nucleotide, making it a useful tool in biochemical and physiological studies.

Mechanism of Action

Uridine triphosphopyridoxal acts as a substrate for enzymes involved in RNA editing, such as adenosine deaminases that act on RNA (ADARs). When incorporated into RNA molecules, Uridine triphosphopyridoxal can be deaminated by ADARs, leading to the formation of inosine. This process can alter the structure and function of RNA molecules, providing insight into the role of RNA editing in biological processes.
Biochemical and Physiological Effects:
Uridine triphosphopyridoxal has been shown to have a variety of biochemical and physiological effects, including the ability to enhance RNA editing efficiency and alter RNA secondary structure. Additionally, Uridine triphosphopyridoxal has been shown to modulate the activity of ion channels and receptors, indicating a potential role in neuronal signaling.

Advantages and Limitations for Lab Experiments

One major advantage of using Uridine triphosphopyridoxal in lab experiments is its stability and reactivity, which allows for precise control over experimental conditions. Additionally, Uridine triphosphopyridoxal can be easily incorporated into RNA molecules, making it a valuable tool for studying RNA editing. However, one limitation of using Uridine triphosphopyridoxal is its cost, which may limit its accessibility for some researchers.

Future Directions

There are several potential future directions for research involving Uridine triphosphopyridoxal. One area of interest is the development of new methods for incorporating Uridine triphosphopyridoxal into RNA molecules, which could enhance the efficiency and specificity of RNA editing experiments. Additionally, Uridine triphosphopyridoxal could be used to study the role of RNA editing in disease states, such as cancer and neurological disorders. Finally, the use of Uridine triphosphopyridoxal in the development of new therapeutics targeting RNA editing enzymes could have significant clinical implications.

Synthesis Methods

The synthesis of Uridine triphosphopyridoxal involves the enzymatic modification of UTP with PDX. The enzyme responsible for this modification is pyridoxal kinase, which catalyzes the transfer of a phosphate group from ATP to PDX, forming pyridoxal 5'-phosphate (PLP). PLP then reacts with UTP to form Uridine triphosphopyridoxal. This synthesis method has been optimized for high yield and purity, making Uridine triphosphopyridoxal readily available for research purposes.

Scientific Research Applications

Uridine triphosphopyridoxal has been used in a variety of scientific studies due to its ability to mimic natural nucleotides while also possessing unique properties. One major application of Uridine triphosphopyridoxal is in the study of RNA editing, a process in which the nucleotide sequence of RNA is altered after transcription. Uridine triphosphopyridoxal can be incorporated into RNA molecules and used to study the effects of editing on RNA structure and function.

properties

CAS RN

135145-98-1

Product Name

Uridine triphosphopyridoxal

Molecular Formula

C17H22N3O17P3

Molecular Weight

633.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)-hydroxymethyl]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C17H22N3O17P3/c1-7-12(23)9(5-21)8(4-18-7)16(26)38(28,36-40(32,33)37-39(29,30)31)34-6-10-13(24)14(25)15(35-10)20-3-2-11(22)19-17(20)27/h2-5,10,13-16,23-26H,6H2,1H3,(H,32,33)(H,19,22,27)(H2,29,30,31)/t10-,13-,14-,15-,16?,38?/m1/s1

InChI Key

CHAPHWPIBXRRED-HNEPOKBBSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O

SMILES

CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O

synonyms

uridine triphosphopyridoxal
UTP-PL

Origin of Product

United States

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